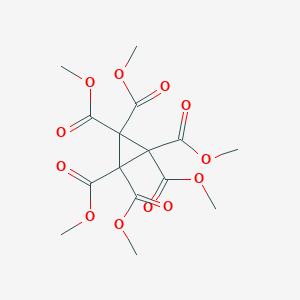
I-Rau-papc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
I-Rau-papc is a novel synthetic peptide that has been gaining attention in scientific research for its potential therapeutic applications. The peptide is a derivative of the natural peptide Rauwolscine, which is found in the bark of the African tree Pausinystalia yohimbe. I-Rau-papc has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity effects.
Mecanismo De Acción
I-Rau-papc exerts its biological effects by binding to the alpha-2 adrenergic receptor (α2-AR). The peptide has a high affinity for the α2C-AR subtype, which is predominantly expressed in adipose tissue and the pancreas. Binding of I-Rau-papc to the α2C-AR receptor leads to the activation of the G protein-coupled receptor (GPCR) signaling pathway, which results in the inhibition of adenylyl cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the inhibition of protein kinase A (PKA) activity and the downstream signaling pathways that regulate inflammation, cancer, diabetes, and obesity.
Efectos Bioquímicos Y Fisiológicos
I-Rau-papc has been shown to have a wide range of biochemical and physiological effects. The peptide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). I-Rau-papc also induces apoptosis in cancer cells and inhibits tumor growth in animal models. Additionally, the peptide improves glucose tolerance and insulin sensitivity in animal models of diabetes. I-Rau-papc also reduces body weight and adipose tissue mass in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using I-Rau-papc in lab experiments is its high specificity for the α2C-AR receptor. This allows researchers to selectively target this receptor subtype and study its downstream signaling pathways. Another advantage is the ease of synthesis and purification of the peptide using SPPS and HPLC techniques. However, one of the limitations of using I-Rau-papc in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on I-Rau-papc. One direction is to study the peptide's effects on other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to investigate the peptide's potential as a drug candidate for the treatment of inflammation, cancer, diabetes, and obesity. Additionally, future studies could focus on optimizing the synthesis method and improving the pharmacokinetic properties of the peptide.
Métodos De Síntesis
I-Rau-papc is synthesized using solid-phase peptide synthesis (SPPS) technology. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain a pure product. The purity of the peptide is confirmed using mass spectrometry and analytical HPLC.
Aplicaciones Científicas De Investigación
I-Rau-papc has been extensively studied in vitro and in vivo for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). I-Rau-papc has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, the peptide has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models of diabetes. I-Rau-papc has also been found to have anti-obesity effects by reducing body weight and adipose tissue mass in animal models of obesity.
Propiedades
Número CAS |
102606-26-8 |
|---|---|
Nombre del producto |
I-Rau-papc |
Fórmula molecular |
C28H33IN4O2 |
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
(15S,18S,19S,20S)-N-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
InChI |
InChI=1S/C28H33IN4O2/c29-21-13-16(5-7-22(21)30)9-11-31-28(35)26-20-14-24-27-19(18-3-1-2-4-23(18)32-27)10-12-33(24)15-17(20)6-8-25(26)34/h1-5,7,13,17,20,24-26,32,34H,6,8-12,14-15,30H2,(H,31,35)/t17-,20+,24?,25+,26+/m1/s1/i29-2 |
Clave InChI |
UMARCJBKMLPVIC-NGRBKRPBSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)[125I])O |
SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)I)O |
SMILES canónico |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NCCC6=CC(=C(C=C6)N)I)O |
Sinónimos |
17-hydroxy-20-yohimban-16-(N-4-amino-3-iodophenethyl)carboxamide I-rau-pAPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



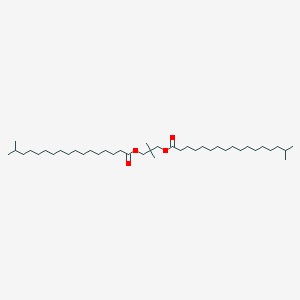
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
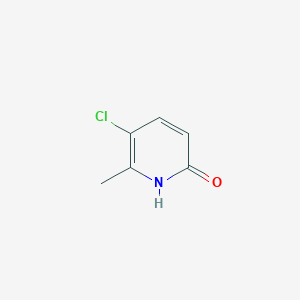
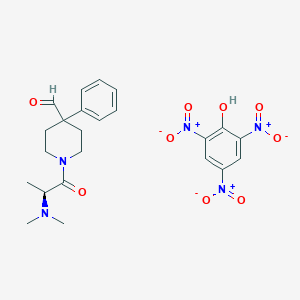
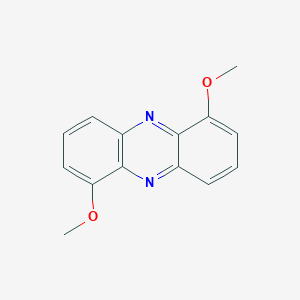
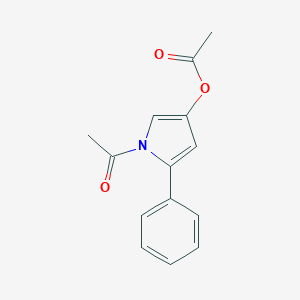
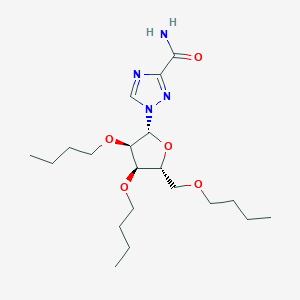
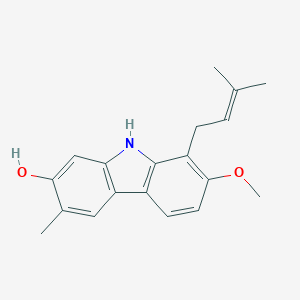
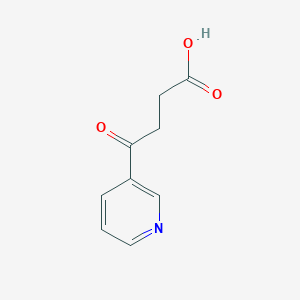
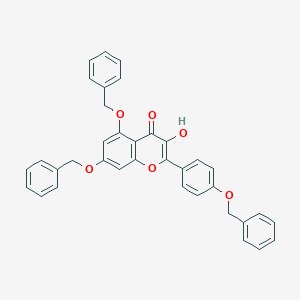
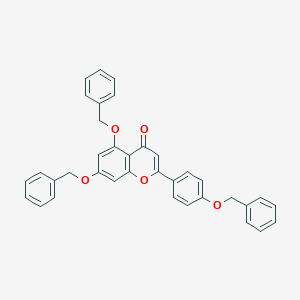
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
